molecular formula C17H14Cl2N2O2S B11504380 3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

Cat. No.: B11504380
M. Wt: 381.3 g/mol
InChI Key: GPIXLZMBKNGRSR-UHFFFAOYSA-N
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Description

3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the 2,5-Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Propanoic Acid Moiety: This can be done through alkylation reactions followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DICHLOROPHENYL)-1H-BENZIMIDAZOLE: Another benzodiazole derivative with similar structural features.

    5-METHYL-1H-BENZIMIDAZOLE-2-THIOL: Shares the benzimidazole core and sulfur functionality.

Uniqueness

3-(2,5-DICHLOROPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.

Properties

Molecular Formula

C17H14Cl2N2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C17H14Cl2N2O2S/c1-9-2-5-13-14(6-9)21-17(20-13)24-15(16(22)23)8-10-7-11(18)3-4-12(10)19/h2-7,15H,8H2,1H3,(H,20,21)(H,22,23)

InChI Key

GPIXLZMBKNGRSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC(CC3=C(C=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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